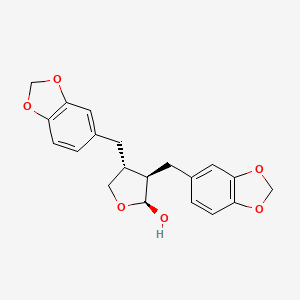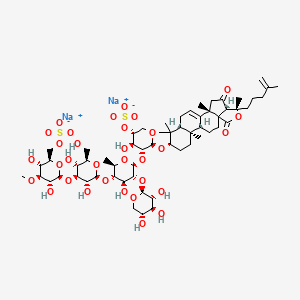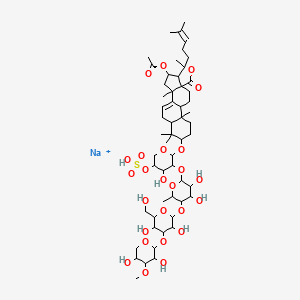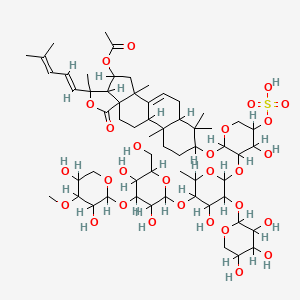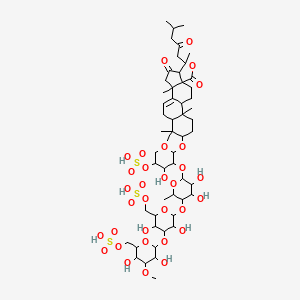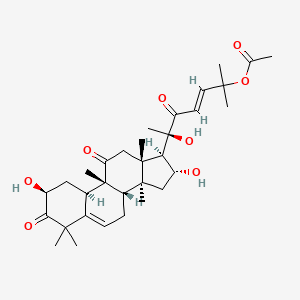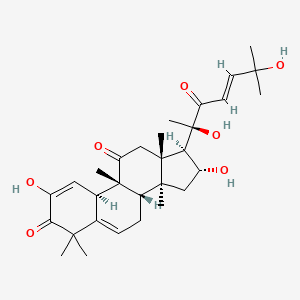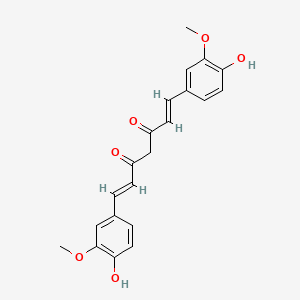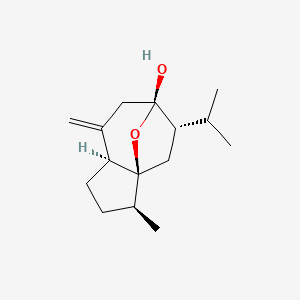
环丁醇
描述
环丁醇是一种羟基单羧酸,化学式为C10H18O3 。 它以一个羟基与环己烷环上的 1-羧丙基基团的偕位键合为特征 . 环丁醇主要用作胆汁疗法中的胆汁利胆药,它能抑制胆汁脂质分泌 .
科学研究应用
环丁醇在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂,并用作研究反应机理的模型化合物。
生物学: 研究其对细胞过程和代谢途径的影响。
医学: 探索其在胆汁疗法和肝脏疾病中潜在的治疗效果。
作用机制
环丁醇通过抑制胆汁脂质分泌发挥作用。它作用于胆汁生成和脂质代谢中涉及的特定分子靶点和途径。 确切机制涉及对负责脂质分泌的酶和转运体的调节,导致胆汁中胆固醇和磷脂水平降低 .
生化分析
Biochemical Properties
Cyclobutyrol plays a significant role in biochemical reactions, particularly in the liver. It interacts with enzymes and proteins involved in bile production and lipid secretion
Cellular Effects
Cyclobutyrol has profound effects on various types of cells, especially hepatocytes, the primary cell type in the liver. It influences cell function by modulating bile production and lipid secretion
Molecular Mechanism
The molecular mechanism of action of Cyclobutyrol involves its role as a choleretic agent. It exerts its effects at the molecular level by interacting with certain biomolecules involved in bile production and lipid secretion
Metabolic Pathways
Cyclobutyrol is involved in the metabolic pathways related to bile production and lipid secretion It likely interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
准备方法
合成路线和反应条件: 环丁醇可以通过多种有机合成方法合成。一种常见的做法是环己酮在合适催化剂的存在下与丁酸反应。该反应通常需要控制温度和压力条件以确保形成所需的产物。
工业生产方法: 在工业环境中,环丁醇通过多步合成工艺生产。该工艺首先制备环己酮,然后在优化条件下使其与丁酸反应。 最终产品使用蒸馏和重结晶等技术进行纯化,以达到所需的纯度和收率 .
化学反应分析
反应类型: 环丁醇会发生各种化学反应,包括:
氧化: 环丁醇可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将环丁醇转化为其相应的醇。
取代: 环丁醇可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素或亲核试剂在特定条件下的反应。
主要形成的产物:
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成取代的环己烷衍生物.
相似化合物的比较
环丁醇属于一类称为环己醇的有机化合物。类似的化合物包括:
环己醇: 具有环己烷环的简单醇。
环己酮: 环己醇的酮衍生物。
环己烷乙酸: 环己烷的羧酸衍生物。
独特性: 环丁醇因其独特的结构而独一无二,其结构包括环己烷环上的羟基和羧丙基基团。 这种独特的结构使其具有特殊的胆汁利胆活性,并使其能够抑制胆汁脂质分泌 .
属性
IUPAC Name |
2-(1-hydroxycyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFTEMPSCMWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1130-23-0 (hydrochloride salt) | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862084 | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-16-3 | |
| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutyrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutyrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTYROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?
A1: Cyclobutyrol induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []
Q2: How does Cyclobutyrol affect the secretion of different components of bile?
A2: While Cyclobutyrol increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of Cyclobutyrol's action.
Q3: Where in the liver does Cyclobutyrol exert its effects on biliary lipid secretion?
A3: Studies using isolated perfused rat livers suggest that Cyclobutyrol likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []
Q4: Are there any known structural analogs of Cyclobutyrol that exhibit similar effects on biliary lipid secretion?
A4: While the provided research focuses specifically on Cyclobutyrol, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of Cyclobutyrol or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.
Q5: What are the potential implications of Cyclobutyrol's selective effects on biliary lipid secretion?
A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, Cyclobutyrol administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


